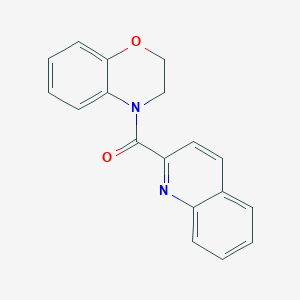
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone, also known as DBM, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic effects. DBM belongs to the benzoxazine family of compounds and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is not fully understood, but it is believed to act through multiple pathways. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to induce apoptosis in cancer cells. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is its low toxicity and high solubility, which makes it an ideal compound for in vitro and in vivo experiments. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been shown to have good stability under different experimental conditions. However, one of the limitations of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is its poor bioavailability, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone. One area of interest is the development of novel derivatives of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone with improved bioavailability and efficacy. Another area of interest is the investigation of the potential of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, the elucidation of the exact mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone and its downstream targets will provide valuable insights into its therapeutic potential.
Synthesis Methods
The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is a multi-step process that involves the reaction of 2-amino-3-cyanopyridine with salicylaldehyde to form the intermediate 2-(quinolin-2-yl)acetonitrile. The intermediate is then reacted with 2-hydroxybenzaldehyde to form the final product, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone. The synthesis method of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been reported to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(15-10-9-13-5-1-2-6-14(13)19-15)20-11-12-22-17-8-4-3-7-16(17)20/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIOVOSEKSGPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)

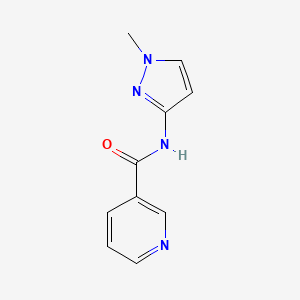
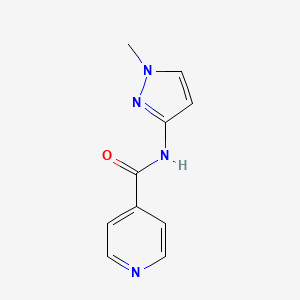

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)


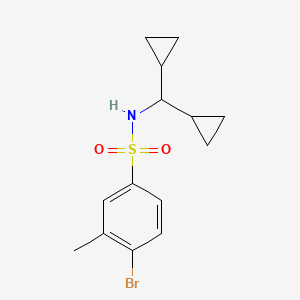
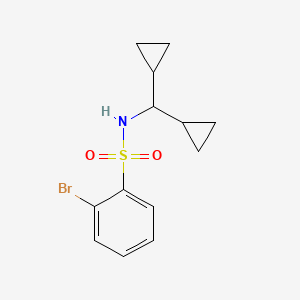
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)